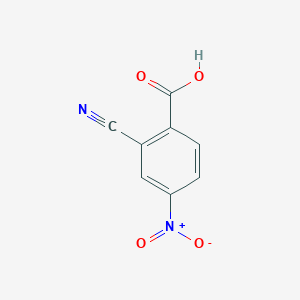

2-Cyano-4-nitrobenzoic acid

Overview

Description

2-Cyano-4-nitrobenzoic acid is a compound with the molecular formula C8H4N2O4 . It contains a total of 18 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-Cyano-4-nitrobenzoic acid is characterized by a carboxylic acid group and a nitro group . The compound has a molecular weight of 192.128 Da .Scientific Research Applications

Protein Modification

2-Cyano-4-nitrobenzoic acid plays a role in protein chemistry. It has been used as a reagent for converting thiol groups in proteins into their S-cyano derivatives. This chemical reaction can be promoted by adding excess cyanide to the mixture, leading to the formation of S-cyano and mixed disulphide derivatives (Price, 1976).

Sulfhydryl Group Determination

2-Cyano-4-nitrobenzoic acid derivatives are useful in determining sulfhydryl groups in biological materials. This application is particularly significant in biochemistry for studying protein structures and functions (Ellman, 1959).

Nitration Reactions

In the field of organic chemistry, derivatives of 2-Cyano-4-nitrobenzoic acid are involved in nitration reactions. For instance, the nitration of 2-phenylcyclohexanone with mixed acid results in oxidative cleavage to a mixture of nitrobenzoic acids (Bell, 1978).

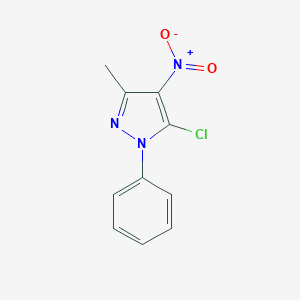

Heterocyclic Synthesis

2-Cyano-4-nitrobenzoic acid is a valuable building block in the synthesis of various heterocyclic compounds. It can be used to prepare substituted nitrogenous heterocycles, which are important in drug discovery (Křupková et al., 2013).

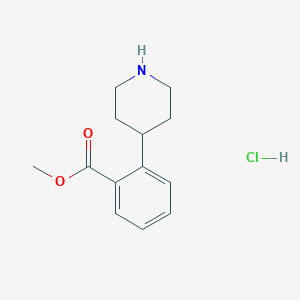

Crystal Engineering and Drug Discovery

In crystal engineering and drug discovery, 2-Cyano-4-nitrobenzoic acid derivatives are used to synthesize molecular salts with pyridyl and benzoic acid derivatives. These compounds have applications in the treatment of HIV infection and boosting the immune response in immune deficiency diseases (Oruganti et al., 2017).

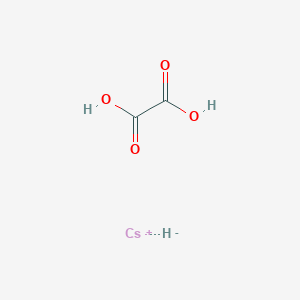

Solvent Effects and Dissociation Studies

2-Cyano-4-nitrobenzoic acid and its derivatives have been studied for their dissociation constants in various solvent systems. This research is crucial for understanding solute-solvent interactions, which is vital in fields like pharmacology and environmental chemistry (Niazi & Ali, 1990).

Luminescence in Coordination Polymers

Derivatives of 2-Cyano-4-nitrobenzoic acid are used in the study of luminescent lanthanide ion-based coordination polymers. These compounds are important for developing new materials with potential applications in lighting and display technologies (de Bettencourt-Dias & Viswanathan, 2006).

Asymmetric Organic Synthesis

In asymmetric organic synthesis, 2-Cyano-4-nitrobenzoic acid derivatives are used for carbonyl (hydroxymethyl)allylation from alcohol or aldehyde oxidation levels. This process is key in the synthesis of various organic compounds with potential applications in pharmaceuticals (Zhang et al., 2010).

Chromatography

2-Cyano-4-nitrobenzoic acid derivatives are utilized in chromatographic methods, particularly for the separation of positional isomers of nitrobenzoic acid. This application is essential in analytical chemistry for the purification and analysis of complex mixtures (Chen & Zhang, 1997).

Mechanism of Action

Target of Action

Nitro compounds, such as 2-cyano-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.

Mode of Action

Nitro compounds generally undergo various chemical reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially alter the biochemical environment and interact with the compound’s targets.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups . The compound could potentially affect these and other related biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The chemical reactions involving nitro compounds could potentially result in various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 2-Cyano-4-nitrobenzoic acid could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which nitro compounds can participate in, is known to be influenced by the reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s action.

properties

IUPAC Name |

2-cyano-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-3-6(10(13)14)1-2-7(5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNXTHLTJNAHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560668 | |

| Record name | 2-Cyano-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-nitrobenzoic acid | |

CAS RN |

126388-92-9 | |

| Record name | 2-Cyano-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)